1-(4-Chlorobutyl)-2-phenylindole 1-(4-Chlorobutyl)-2-phenylindole
Brand Name: Vulcanchem
CAS No.: 61205-58-1
VCID: VC16203204
InChI: InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
SMILES:
Molecular Formula: C18H18ClN
Molecular Weight: 283.8 g/mol

1-(4-Chlorobutyl)-2-phenylindole

CAS No.: 61205-58-1

Cat. No.: VC16203204

Molecular Formula: C18H18ClN

Molecular Weight: 283.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobutyl)-2-phenylindole - 61205-58-1

Specification

CAS No. 61205-58-1
Molecular Formula C18H18ClN
Molecular Weight 283.8 g/mol
IUPAC Name 1-(4-chlorobutyl)-2-phenylindole
Standard InChI InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Standard InChI Key NJSKWFPAHCCJDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an indole core substituted with a 4-chlorobutyl group at the 1-position and a phenyl ring at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₈H₁₈ClNDerived from
Molecular Weight283.79 g/molCalculated
LogP (Partition Coeff.)~5.4 (estimated)Based on
Topological Polar SA4.93 ŲSimilar to

The chlorobutyl side chain enhances lipophilicity, a critical factor in blood-brain barrier permeability for CNS-targeted therapeutics .

Synthetic Pathways

Fischer Indole Cyclization

A validated approach for analogous compounds involves Fischer indole synthesis, where 4-chlorobutyl-substituted ketones react with phenylhydrazines under acidic conditions . For 1-(4-chlorobutyl)-2-phenylindole, a plausible route includes:

  • Precursor Preparation:

    • Synthesis of 4-chlorobutyl-substituted acetophenone via Friedel-Crafts acylation.

    • Formation of phenylhydrazine derivative with appropriate substituents.

  • Cyclization:

    • Reaction in ethanol/water (3:1) at 70–75°C for 1–2 hours .

    • Acid catalysis (e.g., HCl or H₂SO₄) to drive ring closure.

  • Purification:

    • Recrystallization from ethanol/water (50–60%) yields >75% purity .

Critical Parameters:

  • Temperature control (±2°C) to minimize side reactions.

  • Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, structurally similar 2-(4-chlorobutyl)indoles exhibit:

  • Decomposition temperatures >200°C.

  • Melting points between 80–120°C, depending on crystallinity .

Solubility Profile

  • Polar solvents: Moderate solubility in ethanol (≈15 mg/mL at 25°C).

  • Nonpolar solvents: High solubility in dichloromethane (>50 mg/mL) .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorobutyl side chain undergoes SN2 reactions with amines or thiols, enabling derivatization:

1-(4-Chlorobutyl)-2-phenylindole+R-NH21-(4-Aminobutyl)-2-phenylindole+HCl\text{1-(4-Chlorobutyl)-2-phenylindole} + \text{R-NH}_2 \rightarrow \text{1-(4-Aminobutyl)-2-phenylindole} + \text{HCl}

Electrophilic Aromatic Substitution

The indole C-3 position is susceptible to nitration or sulfonation, offering routes to nitro- or sulfonamide derivatives .

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
Siramesine12.60.2845x
1-(4-Chlorobutyl)-2-PhI*~8.2~0.3424x

*Estimated based on

Fluorescent Tagging

Functionalization with fluorophores (e.g., 4-DMAP) at the C-6 position enables live-cell imaging applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antidepressants (e.g., vilazodone analogs) and antipsychotics .

Material Science

  • Liquid crystal precursors due to planar indole core.

  • Coordination complexes with transition metals (e.g., Pd, Pt) for catalysis.

Future Directions

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.

  • Proteomics Studies: Target identification via chemical proteomics.

  • Formulation Science: Nanoencapsulation to enhance bioavailability.

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